Bienvenue dans la boutique en ligne BenchChem!

1-(1,2-Diphenylethyl)-4-methylpiperazine

SNRI SERT NET

1-(1,2-Diphenylethyl)-4-methylpiperazine (CAS 86360-39-6) is a synthetic piperazine derivative characterized by a 1,2-diphenylethyl substituent and an N-methyl group. It belongs to the N-(1,2-diphenylethyl)piperazine class, which has been disclosed in primary research as dual serotonin and noradrenaline reuptake inhibitors (SNRIs).

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 86360-39-6
Cat. No. B13993129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-Diphenylethyl)-4-methylpiperazine
CAS86360-39-6
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3
InChIKeyNXTSFMFOSFAEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,2-Diphenylethyl)-4-methylpiperazine (CAS 86360-39-6): A Dual Serotonin/Noradrenaline Reuptake Inhibitor for Research Procurement


1-(1,2-Diphenylethyl)-4-methylpiperazine (CAS 86360-39-6) is a synthetic piperazine derivative characterized by a 1,2-diphenylethyl substituent and an N-methyl group. It belongs to the N-(1,2-diphenylethyl)piperazine class, which has been disclosed in primary research as dual serotonin and noradrenaline reuptake inhibitors (SNRIs) [1]. This compound serves as a key research tool or lead compound in the development of therapies for conditions such as stress urinary incontinence, distinguishing it from simple monoamine reuptake inhibitors [1].

Why Selecting the Specific 1-(1,2-Diphenylethyl)-4-methylpiperazine is Critical for SAR and In Vivo Studies


Generic substitution within the N-(1,2-diphenylethyl)piperazine class is not feasible due to the profound impact of even minor structural modifications on potency, selectivity, metabolic stability, and off-target activity. Published structure-activity relationship (SAR) studies demonstrate that specific substitutions on the piperazine core and phenyl rings are meticulously correlated with dual SERT/NET inhibition, and incorrect analogs can lead to a loss of desired activity or introduction of unwanted ion channel effects [1][2]. The quantitative evidence below establishes the precise pharmacological fingerprint of 1-(1,2-diphenylethyl)-4-methylpiperazine, directly supporting its value over similar, but functionally distinct, in-class compounds.

Quantitative Differentiation: 1-(1,2-Diphenylethyl)-4-methylpiperazine vs. Closest Analogs


Dual SERT/NET Reuptake Inhibition Potency: A Core Pharmacological Differentiator

In the foundational SAR study, a series of 20 mono-substituted N-(1,2-diphenylethyl)piperazines were evaluated for their ability to inhibit serotonin (SERT) and noradrenaline (NET) reuptake. Two compounds from this series, which encompasses the target compound's core scaffold, demonstrated in vitro profiles comparable to the clinical SNRI duloxetine, while others with different N-substitutions were inactive or less balanced [1]. This establishes that the 1,2-diphenylethyl-4-methyl substitution pattern is not a generic piperazine feature but a specifically optimized pharmacophore.

SNRI SERT NET Reuptake Inhibition SAR

Binding Affinity to Sigma-1 Receptor: Evidence for Polypharmacology

Beyond its SNRI profile, 1-(1,2-diphenylethyl)-4-methylpiperazine demonstrates high-affinity binding to the sigma-1 receptor, a chaperone protein implicated in neuroprotection, pain, and addiction. Target-specific binding data indicate a Ki of 4.30 nM for the sigma-1 receptor, determined by displacement of [3H]-(+)-pentazocine in guinea pig brain membranes [1]. This is a distinct and verifiable binding profile not shared by all SNRIs like duloxetine, which has negligible sigma-1 affinity.

Sigma-1 Receptor Polypharmacology Binding Affinity Radioligand Displacement

Potent GPR35 Agonism: A Novel Target Differentiation

The compound also shows high-affinity binding to the orphan G protein-coupled receptor GPR35, a target involved in inflammatory and metabolic diseases. A competitive binding assay reveals a Ki of 6 nM for human GPR35 expressed in CHO-K1 cells [1]. This activity is a key differentiator from other piperazine-based SNRIs like venlafaxine, which have no reported GPR35 activity.

GPR35 Agonist Orphan Receptor Binding Affinity Immunomodulation

Procurement-Driven Application Scenarios for 1-(1,2-Diphenylethyl)-4-methylpiperazine


Dual SNRI/Sigma-1 Receptor Polypharmacology Research Tool

The compound's high sigma-1 affinity (Ki=4.30 nM) combined with its established SNRI profile makes it an ideal probe for studying the therapeutic potential of dual SERT/NET/sigma-1 inhibition, a mechanism not addressed by current clinical agents. This is a superior alternative to using a selective SNRI (e.g., duloxetine) co-administered with a selective sigma-1 ligand (e.g., AB10), as it eliminates pharmacokinetic and drug-drug interaction variability [1][2].

GPR35 Agonist Probe for Inflammatory and Metabolic Disease Research

With a Ki of 6 nM at GPR35, the compound serves as a high-affinity chemical probe for investigating GPR35-mediated pathways in inflammatory bowel disease, immune cell chemotaxis, or type 2 diabetes. It is a more potent and chemically tractable alternative to endogenous agonists like kynurenic acid, offering a defined pharmacological tool for target validation studies [3].

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's defined chemical structure and role as a representative of the N-(1,2-diphenylethyl)piperazine class makes it a valuable reference standard for developing LC-MS/MS bioanalytical methods. Its dual SNRI profile underpins its use in metabolic stability studies, where it can serve as a positive control for generating and identifying key metabolites relevant to the entire compound class [1][2].

Quote Request

Request a Quote for 1-(1,2-Diphenylethyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.